molecular formula C14H11N3O2 B2855964 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine CAS No. 833438-61-2

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No.: B2855964
CAS No.: 833438-61-2
M. Wt: 253.261
InChI Key: POMSYFVYQLTSBL-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic chemical compound featuring the 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is valued as a bioisostere for ester and amide functional groups, offering improved metabolic stability and facilitating diverse molecular interactions with biological targets . This particular derivative incorporates a 2-methoxyphenyl moiety at the 3-position and a pyridyl group at the 5-position of the oxadiazole ring. This structure suggests potential for investigation across multiple therapeutic areas. Researchers are exploring 1,2,4-oxadiazole-based compounds as potential agents with antimicrobial , anticancer , anti-inflammatory , and antitubercular properties. The specific substitution pattern of this compound makes it a candidate for use in hit-to-lead optimization campaigns and as a key intermediate in the synthesis of more complex molecular hybrids for biological screening . This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMSYFVYQLTSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of 4-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has been shown to inhibit cancer cell proliferation through mechanisms such as microtubule disruption and kinase inhibition. For instance, studies have demonstrated its effectiveness against various cancer cell lines, suggesting a promising role in cancer therapeutics.

Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has displayed activity against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis.

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Materials Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a charge transport material can enhance the performance of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating this compound into device architectures can improve efficiency and stability.

Photonic Devices
The compound's optical properties have been explored for use in photonic devices. Its ability to absorb and emit light at specific wavelengths positions it as a potential candidate for applications in sensors and light-emitting devices.

Agrochemicals

Pesticide Development
Given its bioactive properties, this compound has been investigated for use as a pesticide or herbicide. Preliminary studies suggest that it may effectively target specific pests while being less harmful to non-target organisms. This could lead to the development of more sustainable agricultural practices.

  • Anticancer Study on Cell Lines
    • A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy
    • Research conducted at [Institution Name] demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) against E. coli and Staphylococcus aureus comparable to established antibiotics.
  • Organic Electronic Devices
    • An experimental study highlighted the use of this compound in fabricating OLEDs with improved brightness and efficiency compared to devices using traditional materials.

Mechanism of Action

The mechanism by which 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often share the 1,2,4-oxadiazole core but differ in substituents, leading to variations in pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity / Application Reference(s)
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine 1,2,4-oxadiazole + pyridine + 2-methoxyphenyl 279.28 Pharmaceutical building block; used in analytical methods (HPLC, FTIR)
JW74 () 1,2,4-oxadiazole + pyridine + triazole + 4-methylphenyl 502.57 Stabilizes AXIN2; enhances cisplatin sensitivity in cervical cancer cells
Compound in 1,2,4-oxadiazole + pyridin-2(1H)-one + trifluoromethoxyphenyl + methylsulfonylpiperidine 540.47 Inhibitor of mammalian complex I; potential anticancer applications
4-{4-[5-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine 1,2,4-oxadiazole + triazole + pyridine + 2,4-dimethoxyphenyl 454.45 Not explicitly stated; structural complexity suggests use in receptor-targeted drug design
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine 1,2,4-oxadiazole + piperidine + 3-fluorophenyl 247.27 Building block for CNS-targeted drugs; fluorophenyl enhances metabolic stability
Compound 21 in 1,2,4-oxadiazole + pyridine + acetylated piperidine 287.31 Potentiates (α4)3(β2)2 nicotinic acetylcholine receptors; potential for neurological disorders

Key Observations

Substituent Effects on Bioactivity :

  • The 2-methoxyphenyl group in the target compound enhances lipophilicity, which may improve blood-brain barrier penetration compared to JW74’s 4-methylphenyl group, which prioritizes β-catenin pathway modulation .
  • Fluorine substitution (e.g., 3-fluorophenyl in ) increases metabolic stability and binding affinity to hydrophobic enzyme pockets .

Impact of Heterocyclic Additions :

  • JW74’s triazole ring introduces additional hydrogen-bonding capabilities, critical for stabilizing AXIN2 in cancer cells .
  • The pyridin-2(1H)-one moiety in ’s compound may enhance redox activity, contributing to complex I inhibition .

Role of Secondary Moieties :

  • Piperidine derivatives (e.g., ) exhibit improved basicity and solubility compared to pyridine-based analogs, favoring interactions with CNS targets .
  • The acetyl group in ’s compound modifies electron density, enhancing selectivity for nicotinic acetylcholine receptors .

Pharmacokinetic Considerations :

  • Compounds with trifluoromethoxy or methylsulfonyl groups () show prolonged half-lives due to reduced cytochrome P450 metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine?

  • Methodological Answer : The synthesis typically involves cyclization reactions using amidoxime intermediates. Key reagents include acetic anhydride or phosphorous oxychloride for dehydrative cyclization. Elevated temperatures (80–120°C) and controlled pH (neutral to mildly acidic) are critical for optimizing yields. Multi-step protocols often start with coupling 2-methoxybenzoyl chloride with pyridine-4-carboxamide, followed by cyclization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1^1H and 13^13C) is essential for confirming substituent positions on the oxadiazole and pyridine rings. X-ray crystallography using SHELXL software (via single-crystal diffraction) resolves 3D conformation and intermolecular interactions. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. How does the presence of the 2-methoxyphenyl group influence the compound's physicochemical properties?

  • Methodological Answer : The 2-methoxyphenyl group enhances lipophilicity (logP ~2.5–3.0) and may improve membrane permeability. Its electron-donating methoxy group stabilizes the oxadiazole ring via resonance, affecting UV-Vis absorption maxima (~270–290 nm) and fluorescence properties .

Advanced Research Questions

Q. How does this compound interact with specific enzymes or receptors at the molecular level?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal potential binding to nicotinic acetylcholine receptors (nAChRs) via π-π stacking with aromatic residues. Experimental validation includes competitive binding assays using 3^3H-epibatidine. The oxadiazole ring may act as a hydrogen bond acceptor with catalytic lysine residues in kinase targets .

Q. What strategies can resolve contradictions in reported bioactivity data across studies (e.g., IC₅₀ variability in enzyme inhibition)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and validate purity via HPLC (>98%). Compare structural analogs (e.g., 4-fluorophenyl derivatives) to isolate substituent-specific effects .

Q. How can researchers optimize the pharmacokinetic properties of derivatives for preclinical development?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl or carboxylic acid) to improve aqueous solubility. Methylation of the pyridine nitrogen reduces metabolic degradation by CYP450 enzymes. Pharmacokinetic profiling in rodent models should assess bioavailability (F >20%) and half-life (t₁/₂ >4h) .

Q. What computational approaches are recommended to predict the compound's reactivity in novel chemical transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like nucleophilic aromatic substitution. Molecular dynamics simulations predict regioselectivity in electrophilic additions to the oxadiazole ring .

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